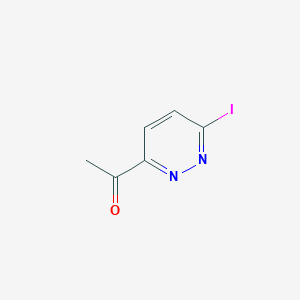
1-(6-Iodopyridazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Iodopyridazin-3-yl)ethanone is an organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of an iodine atom at the 6-position of the pyridazine ring and an ethanone group at the 1-position makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Iodopyridazin-3-yl)ethanone typically involves the iodination of a pyridazine derivative followed by the introduction of an ethanone group. One common method involves the following steps:
Iodination: The starting material, 6-chloropyridazine, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6-position.
Introduction of Ethanone Group: The iodinated pyridazine is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Iodopyridazin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
1-(6-Iodopyridazin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs targeting specific biological pathways. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(6-Iodopyridazin-3-yl)ethanone and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloropyridazin-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.
1-(6-Bromopyridazin-3-yl)ethanone: Contains a bromine atom, which can also participate in substitution reactions but with different kinetics compared to iodine.
1-(6-Fluoropyridazin-3-yl)ethanone: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
1-(6-Iodopyridazin-3-yl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to different reaction pathways and products .
Eigenschaften
Molekularformel |
C6H5IN2O |
|---|---|
Molekulargewicht |
248.02 g/mol |
IUPAC-Name |
1-(6-iodopyridazin-3-yl)ethanone |
InChI |
InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 |
InChI-Schlüssel |
LMAVJXHRWDDEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


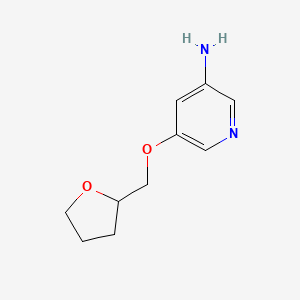
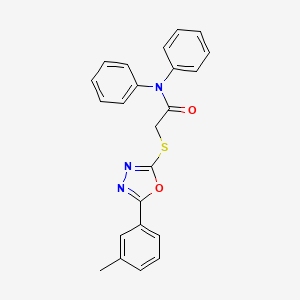

![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)

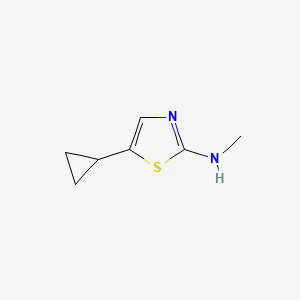
![7-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B11779029.png)
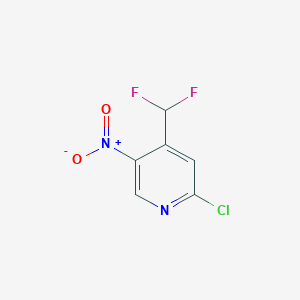
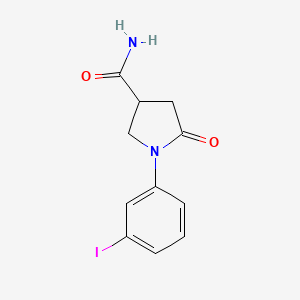


![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
